molecular formula C10H12Cl2O3 B14023670 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol

2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol

Cat. No.: B14023670
M. Wt: 251.10 g/mol
InChI Key: LROJTBAEQPSDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol is a high-purity chlorinated ethanol derivative designed for advanced chemical and pharmaceutical research. This compound features a planar 3,4-dimethoxyphenyl aromatic ring substituted with a dichloroethanol moiety, which contributes to its unique physicochemical properties and reactivity profile. It is primarily utilized as a versatile synthetic intermediate or building block in the development of more complex organic molecules, including potential pharmaceuticals and specialty chemicals . In scientific research, this compound finds applications across multiple disciplines. In chemistry, it serves as a key precursor in organic synthesis, where it can undergo various reactions such as oxidation, reduction, and nucleophilic substitution to yield a range of functionalized derivatives . In biology and medicine, structurally similar compounds are often investigated for their potential biological activities, which may include antimicrobial or anticancer properties, though specific target interactions require further elucidation . The mechanism of action for this compound or its derivatives in biological systems is hypothesized to involve interactions with cellular targets like enzymes or receptors, influenced by the electron-withdrawing nature of the chlorine atoms and the steric profile of the dimethoxyphenyl group . Handling and Safety: This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Disclaimer: The information provided is based on data from closely related chemical analogs and general biochemical principles due to the limited specific data available for this exact compound. Researchers are encouraged to conduct their own thorough safety and efficacy assessments.

Properties

Molecular Formula

C10H12Cl2O3

Molecular Weight

251.10 g/mol

IUPAC Name

2,2-dichloro-1-(3,4-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H12Cl2O3/c1-14-7-4-3-6(5-8(7)15-2)9(13)10(11)12/h3-5,9-10,13H,1-2H3

InChI Key

LROJTBAEQPSDOO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(Cl)Cl)O)OC

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Dichloro-Substituted Acetophenone

This method involves reducing a dichloro-substituted acetophenone precursor. For example, 2,2-dichloro-1-(3,4-dimethoxyphenyl)ethanone can be hydrogenated under controlled conditions.

Procedure :

  • Substrate : 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanone (synthesized via chlorination of 3,4-dimethoxyacetophenone using Cl₂ or PCl₅).
  • Catalyst : Neutral-to-weakly basic Raney nickel (pH 7–9) at 0.05–0.5 mass parts.
  • Conditions :
    • Temperature: 50–100°C
    • Pressure: 5–10 bar H₂
    • Solvent: Aqueous medium (e.g., water-methanol mix).

Outcomes :

  • Achieves >90% conversion with minimal byproducts (e.g., ethylbenzene derivatives).
  • Crude product purity eliminates need for distillation, critical for sensitive methoxy-substituted alcohols.

Grignard Addition to Dichloro Ketones

Inspired by benzannulation strategies, this route employs organometallic reagents to construct the dichloro-alcohol skeleton.

Procedure :

  • Step 1 : Synthesize 2,2-dichloro-1-(3,4-dimethoxyphenyl)ethanone via Friedel-Crafts acylation using dichloroacetyl chloride and 1,2-dimethoxybenzene.
  • Step 2 : React the ketone with methylmagnesium bromide (MeMgBr) in THF at −78°C.
    • Quench with saturated NH₄Cl to yield the alcohol.

Optimization :

  • Solvent : Tetrahydrofuran (THF) ensures high reactivity of Grignard reagent.
  • Workup : Silica gel chromatography (hexane/ethyl acetate = 30:1) achieves >95% purity.

Data :

Parameter Value Source
Yield 85–96%
Purity (¹H NMR) >95%

Condensation-Reduction Sequential Approach

Adapted from chalcone synthesis, this method combines Claisen-Schmidt condensation followed by selective reduction.

Procedure :

  • Condensation : React 3,4-dimethoxyacetophenone with 2,2-dichloroacetaldehyde in the presence of POCl₃/DMF.
  • Reduction : Use NaBH₄ in methanol at 0–5°C to reduce the α,β-unsaturated ketone intermediate.

Key Observations :

  • Avoids harsh hydrogenation conditions, suitable for acid-sensitive substrates.
  • Yields 70–80% with recrystallization in methanol.

Biocatalytic Chlorination

Drawing from fungal metabolic pathways, enzymatic chlorination offers a stereoselective route.

Procedure :

  • Enzyme : Lignin peroxidase (LiP) in the presence of H₂O₂ and 2-chloro-1,4-dimethoxybenzene as a cofactor.
  • Substrate : 1-(3,4-Dimethoxyphenyl)ethanol.
  • Reaction : Introduces chlorine at the β-position via radical intermediates.

Limitations :

  • Lower yields (35–76%) compared to chemical methods.
  • Requires optimization for scale-up.

Comparative Analysis of Methods

Method Yield (%) Purity Scalability Key Advantage
Catalytic Hydrogenation >90 High Industrial Minimal byproducts
Grignard Addition 85–96 Very High Lab-scale Stereochemical control
Condensation-Reduction 70–80 Moderate Pilot-scale Mild conditions
Biocatalytic 35–76 Variable Limited Eco-friendly

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.

    Reduction: It can be further reduced to form 2,2-dichloro-1-(3,4-dimethoxyphenyl)ethane.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use in drug development and pharmaceutical research.

Industry:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of cellular processes. The presence of chlorine atoms and the hydroxyl group can facilitate interactions with enzymes and other proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents on Phenyl Ring Ethanol/Ketone Modifications Biological Activity (if reported)
2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol 3,4-dimethoxy 2,2-dichloroethanol Not explicitly reported
2-Chloro-1-(2,4-dimethoxyphenyl)ethanone (82) 2,4-dimethoxy 2-chloroethanone Intermediate for chalcone derivatives
2,2-Dichloro-1-(4-methylphenyl)ethanone 4-methyl 2,2-dichloroethanone Precursor for mandelic acid derivatives
1-(3,4-Dichlorophenyl)ethanol 3,4-dichloro Unmodified ethanol Industrial synthesis intermediate
EVT-701 3,4-dimethoxy (multiple) Hydroxy-ethoxy chain Mitochondrial complex 1 inhibitor; antitumor

Key Observations :

  • Substituent Position: The 3,4-dimethoxy configuration in the target compound distinguishes it from analogs like 2-chloro-1-(2,4-dimethoxyphenyl)ethanone (2,4-dimethoxy) and 1-(3,4-dichlorophenyl)ethanol (3,4-dichloro) . Methoxy groups enhance solubility and electron-donating effects, influencing receptor interactions.

Comparison :

  • The target compound’s synthesis may parallel the chlorination methods described in , though substitution at the 3,4-position on the phenyl ring would require tailored starting materials.

Table 3: Reported Bioactivities of Related Compounds

Compound Bioactivity Mechanism/Application Reference
Z. montanum-derived dimethoxyphenyl compounds Neurotrophic effects in PC12 cells and cortical neurons Neurite outgrowth
3,4-Dimethoxyphenyl methanol (Compound 2) Antimicrobial (S. aureus, C. albicans); cytotoxic to K-562 cells Membrane disruption
EVT-701 Antitumor via mitochondrial complex 1 inhibition HIF-1α degradation

Implications for the Target Compound :

  • The 3,4-dimethoxy motif in Z.
  • Dichloro substitution may enhance cytotoxicity compared to non-halogenated analogs like 3,4-dimethoxyphenyl methanol , though this requires experimental validation.

Physicochemical Properties

  • Solubility: Methoxy groups improve hydrophilicity relative to fully chlorinated analogs (e.g., 1-(3,4-dichlorophenyl)ethanol) .
  • Stability: Dichloroethanol derivatives are prone to hydrolysis under basic conditions, necessitating careful handling .

Biological Activity

2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol is an organic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, interactions with nucleic acids, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dichloro substitution and a phenolic group with methoxy substituents. Its chemical formula is C10H10Cl2O3C_{10}H_{10}Cl_2O_3. The presence of methoxy groups enhances the lipophilicity and bioavailability of the molecule, which may contribute to its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes, particularly topoisomerases. These enzymes are crucial for DNA replication and repair processes. The compound's structural characteristics suggest it may interact with DNA similarly to other phenolic compounds.
  • DNA Interactions : Similar compounds have been reported to intercalate into DNA or inhibit topoisomerases, suggesting that this compound could have analogous effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds that share structural similarities with this compound. These studies provide insights into its potential therapeutic applications:

Table 1: Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
1-(3,4-Dimethoxyphenyl)ethanolContains a phenolic group with methoxy substituentsAntioxidant properties
2-Chloro-1-(3-methoxyphenyl)ethanolContains one chlorine atomModerate antibacterial activity
2-Bromo-1-(3,4-dimethoxyphenyl)ethanolContains bromine instead of chlorineDifferent reactivity profile
2-Methyl-1-(3,4-dimethoxyphenyl)ethanolMethyl group instead of dichloroVariation in steric hindrance affecting enzyme activity

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Topoisomerase Inhibition : The compound may inhibit topoisomerases by binding to the enzyme or intercalating into DNA, disrupting replication processes.
  • Apoptosis Induction : Some studies suggest that related compounds can induce apoptosis in cancer cells by affecting cell cycle phases. For instance, compounds that inhibit CDK9 have shown promising results in reducing cell proliferation in cancer models .

Pharmacological Applications

Given its biological activity, this compound has potential applications in various therapeutic areas:

  • Anticancer Agents : The compound's ability to inhibit topoisomerases positions it as a candidate for anticancer drug development.
  • Antioxidants : Its phenolic structure may confer antioxidant properties beneficial for combating oxidative stress-related diseases.

Q & A

Q. What are the common synthetic routes for 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol?

The compound is synthesized via Claisen-Schmidt condensation between 4-bromo acetophenone and 3,4-dimethoxy benzaldehyde, followed by reaction with malononitrile in alcoholic solvents. Key steps include:

  • Dissolving reactants in ethanol with aqueous NaOH or piperidine as a catalyst.
  • Monitoring reaction progress via TLC, followed by filtration and recrystallization from methanol.
  • Structural confirmation via IR, NMR, and elemental analysis .

Q. Which spectroscopic and analytical methods validate its structural integrity?

  • IR spectroscopy identifies functional groups (e.g., C-Cl, OCH₃).
  • ¹H/¹³C NMR confirms aromatic and aliphatic proton environments.
  • Elemental analysis verifies composition (C, H, N percentages) .

Advanced Research Questions

Q. How do solvent and catalyst choices influence reaction pathways and product selectivity?

  • Solvent polarity : Methanol vs. ethanol impacts lone-pair availability, directing intermediates toward alkoxypyridines (e.g., compound 4 or 5) instead of 4-H-cyanopyrans .
  • Catalysts : Piperidine enhances condensation efficiency, while trimethylamine promotes cyclization in thioamide derivatization .

Q. What methodologies assess environmental persistence and degradation pathways?

  • Degradation studies : Expose the compound to alkaline conditions (e.g., KOtBu/tBuOH) to simulate environmental breakdown. Track β-O-4 bond cleavage via GC-MS or HPLC .
  • Ecotoxicology : Use microbial assays to evaluate biodegradation half-life and bioaccumulation potential. Reference degradation byproducts (e.g., 3,4-dimethoxybenzoic acid) for toxicity profiling .

Q. How can computational models predict toxicity and bioactivity of derivatives?

  • GUSAR : Employs QSAR models to estimate acute toxicity based on structural descriptors (e.g., logP, molecular weight). Validated with experimental LD₅₀ data from triazole derivatives .
  • Docking simulations : Predict interactions with fungal CYP51 enzymes to rationalize antifungal activity .

Q. What strategies resolve contradictions in reported biological activity data?

  • Standardized assays : Replicate antifungal testing (e.g., MIC against Candida albicans) under controlled pH and temperature.
  • Dose-response curves : Compare EC₅₀ values across studies to identify potency thresholds .

Q. How to optimize regioselectivity in derivatization reactions?

  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) to direct malononitrile addition.
  • Catalytic systems : Use Lewis acids (e.g., LiCl) to stabilize transition states in pyridine ring formation .

Methodological Guidance

Q. Confirming molecular structure via X-ray crystallography

  • Grow single crystals in ethanol/methanol mixtures.
  • Refine data with software (e.g., SHELX) to resolve bond lengths/angles, as demonstrated for structurally related dichloroethanones .

Q. Navigating regulatory compliance for novel derivatives

  • Screen structural analogs against controlled substance lists (e.g., UK Misuse of Drugs Act). Derivatives with 3,4-dimethoxyphenyl motifs may require toxicity dossiers for legal synthesis .

Data Contradiction Analysis

Q. Discrepancies in reaction yields across studies

  • Root cause : Variability in solvent purity, catalyst concentration, or stirring efficiency.
  • Resolution : Use Design of Experiments (DoE) to optimize parameters (e.g., molar ratios, reflux time) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.